molecular formula C11H13NO B3087611 2-Propenamide, N-(1-phenylethyl)- CAS No. 117604-27-0

2-Propenamide, N-(1-phenylethyl)-

Cat. No.: B3087611
CAS No.: 117604-27-0
M. Wt: 175.23 g/mol
InChI Key: RBVOJZBQNQTPRA-UHFFFAOYSA-N
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Description

2-Propenamide, N-(1-phenylethyl)-: is an organic compound with the molecular formula C11H13NO. It is a derivative of propenamide, where the amide nitrogen is substituted with a 1-phenylethyl group.

Mechanism of Action

Target of Action

The primary targets of “2-Propenamide, N-(1-phenylethyl)-” are currently unknown This compound is a synthetic molecule and its interaction with biological systems has not been extensively studied

Biochemical Pathways

The biochemical pathways affected by “2-Propenamide, N-(1-phenylethyl)-” are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(1-phenylethyl)- typically involves the reaction of propenamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of 2-Propenamide, N-(1-phenylethyl)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Propenamide, N-(1-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, 2-Propenamide, N-(1-phenylethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: It can be used as a probe to investigate the mechanisms of various biological processes .

Medicine: In medicine, derivatives of 2-Propenamide, N-(1-phenylethyl)- are explored for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Comparison with Similar Compounds

Uniqueness: 2-Propenamide, N-(1-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOJZBQNQTPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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